4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol is a chemical compound with the molecular formula C9H20O6 and a molecular weight of 224.25100 g/mol This compound is characterized by the presence of three hydroxy groups and a methoxymethoxy group attached to a butane backbone
Preparation Methods
One common method includes the reaction of butane-1,2,3-triol with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form the methoxymethoxy derivative . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for hydroxy functionalities in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving glycerol derivatives.
Mechanism of Action
The mechanism of action of 4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxymethoxy group can also interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol is similar to other glycerol derivatives such as:
Butane-1,2,3-triol: Lacks the methoxymethoxy group and has different reactivity and applications.
4-(1H-indol-3-yl)butane-1,2,3-triol: Contains an indole group instead of the methoxymethoxy group, leading to different biological activities.
4-(6-aminopurin-3-yl)butane-1,2,3-triol: Contains an aminopurin group, which imparts unique properties and applications.
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol can be described as follows:
- Molecular Formula : C_{11}H_{24}O_{5}
- Molecular Weight : 236.31 g/mol
- IUPAC Name : this compound
This compound features multiple hydroxyl groups and ether linkages which contribute to its solubility and reactivity in biological systems.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Preliminary data suggest that this compound may inhibit inflammatory pathways. For instance, it could potentially reduce the expression of pro-inflammatory cytokines in vitro.
- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may protect neuronal cells from apoptosis induced by oxidative stress.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell survival and apoptosis.
Study 1: Antioxidant Activity Assessment
A study conducted by researchers aimed to evaluate the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.
Concentration (µM) | % Inhibition |
---|---|
10 | 25% |
50 | 55% |
100 | 75% |
Study 2: Neuroprotective Effects in Cell Culture
In a neuroprotection study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a decrease in cell death compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Control | 30% |
Compound (50 µM) | 60% |
Compound (100 µM) | 80% |
These findings indicate a promising potential for therapeutic applications targeting neurodegenerative diseases.
Properties
CAS No. |
667933-74-6 |
---|---|
Molecular Formula |
C9H20O6 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-[3-(methoxymethoxy)propoxy]butane-1,2,3-triol |
InChI |
InChI=1S/C9H20O6/c1-13-7-15-4-2-3-14-6-9(12)8(11)5-10/h8-12H,2-7H2,1H3 |
InChI Key |
JOFSSNITBRCVFT-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCOCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.